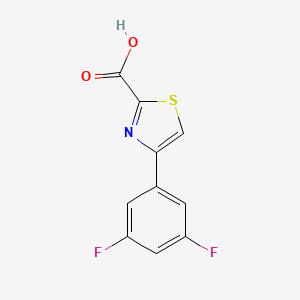![molecular formula C41H47NO20 B14869142 [(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B14869142.png)
[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypoglaunine A is a sesquiterpene pyridine alkaloid isolated from the bark of the roots of Tripterygium hypoglaucum, a plant commonly used in traditional Chinese medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hypoglaunine A involves the extraction and purification from the roots of Tripterygium hypoglaucum. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the alkaloids from the plant material.
Purification: Techniques such as column chromatography are employed to isolate Hypoglaunine A from other compounds.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Hypoglaunine A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert Hypoglaunine A into different derivatives with varying properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Hypoglaunine A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sesquiterpene alkaloids and their derivatives.
Biology: Investigated for its potential anti-HIV activity and other biological effects.
Medicine: Explored for its anti-cancer properties and potential use in developing new therapeutic agents.
Industry: Utilized in research related to insecticides and other agricultural applications.
Mechanism of Action
The exact mechanism of action of Hypoglaunine A is not fully understood. it is believed to exert its effects through:
Molecular Targets: Hypoglaunine A may interact with specific proteins or enzymes within cells, influencing various biological pathways.
Pathways Involved: The compound is thought to regulate immune responses, inflammation, and apoptosis, contributing to its observed biological activities.
Comparison with Similar Compounds
Hypoglaunine B: Another sesquiterpene alkaloid from Tripterygium hypoglaucum with similar biological activities.
Triptonine A: Known for its anti-HIV effects.
Hyponine E: Exhibits antiviral properties.
Uniqueness of Hypoglaunine A: Hypoglaunine A stands out due to its unique structural features, such as the presence of a pyridine ring and its specific sesquiterpene framework. These characteristics contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C41H47NO20 |
|---|---|
Molecular Weight |
873.8 g/mol |
IUPAC Name |
[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate |
InChI |
InChI=1S/C41H47NO20/c1-18-27-25(11-10-13-42-27)35(49)54-16-37(7)26-28(56-19(2)43)32(59-22(5)46)40(17-55-34(48)24-12-14-53-15-24)33(60-23(6)47)29(57-20(3)44)31(61-36(50)38(18,8)51)39(9,52)41(40,62-37)30(26)58-21(4)45/h10-15,18,26,28-33,51-52H,16-17H2,1-9H3/t18-,26-,28-,29+,30-,31+,32-,33+,37+,38?,39+,40-,41+/m1/s1 |
InChI Key |
ACAMGMHLXXFLBO-YAEZBHHASA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C)O3)(C)O)OC(=O)C1(C)O)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1C2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC(=O)C1(C)O)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


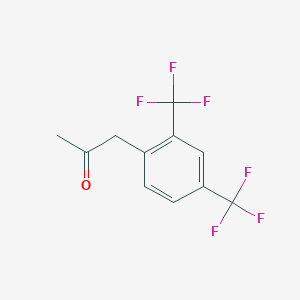
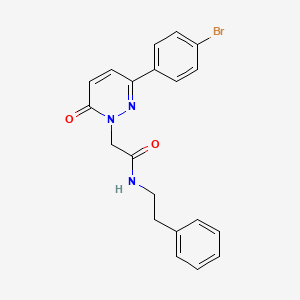
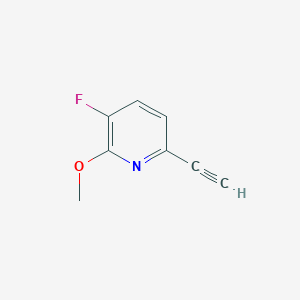

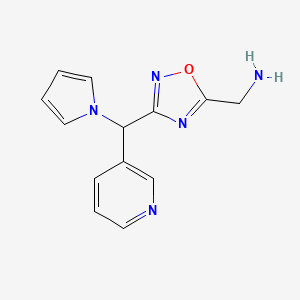

![3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14869101.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14869112.png)
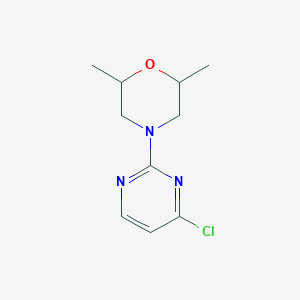
![2,4-dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B14869115.png)
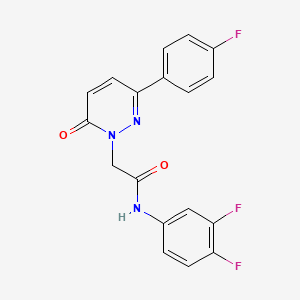

![6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14869150.png)
